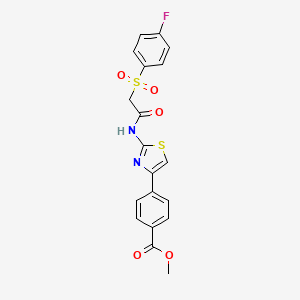

Methyl 4-(2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazol-4-yl)benzoate

Description

Methyl 4-(2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazol-4-yl)benzoate is a synthetic organic compound featuring a thiazole core substituted with a 4-fluorophenyl sulfonyl acetamido group and a methyl benzoate moiety. The methyl benzoate ester improves lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name |

methyl 4-[2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-1,3-thiazol-4-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O5S2/c1-27-18(24)13-4-2-12(3-5-13)16-10-28-19(21-16)22-17(23)11-29(25,26)15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUCRRUQJJWPIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects. The specific targets can vary depending on the substituents on the thiazole ring.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific substituents on the thiazole ring. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities.

Pharmacokinetics

The properties of thiazole derivatives can vary widely depending on the specific substituents on the thiazole ring.

Result of Action

Thiazole derivatives are known to have diverse biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities.

Action Environment

Such factors can significantly affect the activity of thiazole derivatives.

Biological Activity

Methyl 4-(2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazol-4-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 394.44 g/mol. Its structure includes a thiazole ring, a benzoate moiety, and a sulfonamide group, which are critical for its biological activity.

1. Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing thiazole and sulfonamide groups have shown selective binding to carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. The binding affinity of related compounds has been reported with dissociation constants as low as , indicating strong potential for therapeutic applications in cancer treatment .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Binding Affinity (Kd) | Selectivity Ratio |

|---|---|---|

| Compound A | 0.12 nM | >100 |

| Compound B | 0.08 pM | >150 |

| This compound | TBD | TBD |

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. In one study, derivatives of thiazole were tested for COX inhibition, revealing promising results with IC50 values indicating effective inhibition at low concentrations .

Table 2: COX Inhibition Potency

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound A | 0.31 | 3.11 |

| This compound | TBD | TBD |

Case Study 1: In Vivo Efficacy

In vivo studies involving tumor-bearing mice demonstrated that related compounds significantly suppressed tumor growth when administered in controlled dosages. The results indicated that these compounds could induce apoptosis in cancer cells effectively .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and target enzymes such as CAIX and COX. These studies provided insights into the structural requirements for high-affinity binding and potential modifications to enhance activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituent Effects

Quinoline-Piperazine Derivatives ()

Compounds such as Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) share the 4-fluorophenyl and benzoate groups but differ in their heterocyclic core (quinoline instead of thiazole) and the inclusion of a piperazine linker.

- Structural Impact: The quinoline system’s extended aromaticity may enhance π-π stacking interactions in biological targets compared to the smaller thiazole ring.

- Synthesis : Crystallization in ethyl acetate yields yellow/white solids (yields unspecified), with characterization via $ ^1H $ NMR and HRMS .

Triazole-Thiones ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones feature a triazole ring with a sulfonylphenyl group.

- Structural Impact : The triazole-thione tautomerism (thione vs. thiol) influences reactivity and hydrogen-bonding capacity, unlike the stable thiazole core. IR spectra confirm C=S stretching (~1247–1255 cm$ ^{-1} $) and absence of C=O bands, distinguishing them from thiazole derivatives .

Thiazole-Ureido Derivatives ()

Compounds such as Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) share the thiazole core but incorporate ureido and trifluoromethyl groups.

Functional Group and Pharmacophore Comparisons

Sulfonyl and Sulfamoyl Derivatives ()

Compounds like N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) feature sulfamoyl and bis(4-fluorophenyl) groups.

- The bis(4-fluorophenyl)methyl substituent increases steric bulk, possibly reducing solubility.

- Physical Properties : Melting points range from 132–230°C, suggesting higher thermal stability than thiazole derivatives .

Pesticide Esters ()

Compounds like metsulfuron methyl ester (triazine-sulfonylurea) and haloxyfop methyl ester (pyridinyloxy-phenoxypropanoate) share methyl ester groups but differ in core structures.

Spectral and Analytical Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.